molecular formula C17H13F3N4O B2569265 1-(2-Imidazol-1-ylphenyl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 68008-26-4

1-(2-Imidazol-1-ylphenyl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No. B2569265
CAS RN: 68008-26-4
M. Wt: 346.313
InChI Key: QMDWLMGSOLAXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms at the core of its structure . It also has a phenyl group attached to it, which is a functional group made up of a six-membered aromatic ring, minus a hydrogen, allowing it to bond to other atoms . The trifluoromethyl group is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be largely determined by the imidazole ring, phenyl group, and trifluoromethyl group. The imidazole ring is planar, and the phenyl group is also planar and aromatic . The trifluoromethyl group is tetrahedral .


Chemical Reactions Analysis

Imidazole rings can participate in various chemical reactions, including N-alkylation and N-acylation . Phenyl groups can undergo electrophilic aromatic substitution . Trifluoromethyl groups are generally quite stable but can be transformed through various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the imidazole ring could contribute to basicity, while the trifluoromethyl group could increase the compound’s lipophilicity .

Scientific Research Applications

Catalytic Applications and Synthesis Pathways

Room Temperature Hydroamination of N-alkenyl Ureas
A study demonstrated the use of a gold(I) N-heterocyclic carbene complex in catalyzing the intramolecular exo-hydroamination of N-alkenyl ureas at room temperature, leading to nitrogen heterocycles in excellent yields (Bender & Widenhoefer, 2006).

Synthesis of Imidazole Derivatives
Research on the synthesis and reactivity of two new imidazole derivatives highlighted their specific spectroscopic and reactive properties, exploring their potential in molecular dynamics simulations and molecular docking, indicating possible inhibitory activity against certain proteins (Hossain et al., 2018).

Material Science and Optical Properties

Novel Imidazole Derivatives and Their Zn(II) Complex
A novel imidazole derivative and its Zn(II) complex were synthesized, with their crystal structures and optical properties investigated. They exhibited significant powder second-harmonic generation efficiency, suggesting potential as nonlinear optical materials (Jin et al., 2007).

Antiproliferative and Biological Activity

Antiproliferative Agents Targeting P53 in Cancer Cell Lines
A series of (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized, with one compound displaying cytostatic activity against a non-small cell lung cancer cell line and suggesting a promising reactivation of mutant p53 (Bazin et al., 2016).

Antimicrobial and Antifungal Activities

Synthesis and Biological Study of Pyrimidines and Thiopyrimidines
This research described the preparation of imidazo[1,2-a]pyridine-3-carbaldehyde derivatives, leading to compounds with potential antimicrobial and antifungal activities, providing a basis for further pharmaceutical development (Ladani et al., 2009).

properties

IUPAC Name

1-(2-imidazol-1-ylphenyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O/c18-17(19,20)12-4-3-5-13(10-12)22-16(25)23-14-6-1-2-7-15(14)24-9-8-21-11-24/h1-11H,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDWLMGSOLAXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Imidazol-1-ylphenyl)-3-[3-(trifluoromethyl)phenyl]urea

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